molecular formula C15H10N4O4S B14877445 4-(4-methoxyphenyl)-11-methyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione

4-(4-methoxyphenyl)-11-methyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione

Cat. No.: B14877445
M. Wt: 342.3 g/mol
InChI Key: JXKRXBOKYPATIQ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-11-methyl-7-thia-1,4,9,10-tetrazatricyclo[64002,6]dodeca-2(6),8,10-triene-3,5,12-trione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, and a thia-tetrazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-11-methyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione typically involves multiple steps, including the formation of the core tricyclic structure and the introduction of functional groups. Common synthetic routes may include cyclization reactions, nucleophilic substitutions, and oxidation-reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-11-methyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-11-methyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-11-methyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid
  • 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid [1-(4-chlorophenyl)-1-oxopropan-2-yl] ester

Uniqueness

4-(4-methoxyphenyl)-11-methyl-7-thia-1,4,9,10-tetrazatricyclo[64002,6]dodeca-2(6),8,10-triene-3,5,12-trione stands out due to its unique combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10N4O4S

Molecular Weight

342.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-11-methyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione

InChI

InChI=1S/C15H10N4O4S/c1-7-12(20)19-10-11(24-15(19)17-16-7)14(22)18(13(10)21)8-3-5-9(23-2)6-4-8/h3-6H,1-2H3

InChI Key

JXKRXBOKYPATIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)C3=C(S2)C(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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